Eriodictyol is a natural product found in Camellia sinensis, Prunus serrulata var. pubescens, and other organisms with data available.
Eriodictyol
CAS No.: 552-58-9
VCID: VC21329299
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
Eriodictyol is a flavanone, a subclass of flavonoids, known for its diverse biological activities. It is primarily found in yerba santa (Eriodictyon californicum), a plant native to North America, and has also been identified in other plants such as Millettia duchesnei, Eupatorium arnottianum, and in the glycoside form (eriocitrin) in lemons and rose hips (Rosa canina) . Eriodictyol's chemical structure is defined by the molecular formula C15H12O6, with a molecular weight of approximately 288.25 g/mol . Biological ActivitiesEriodictyol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It scavenges free radicals and regulates inflammatory responses, similar to other flavonoids . Additionally, eriodictyol has been shown to protect human retinal pigment epithelial (RPE) cells from oxidative stress by enhancing the expression of protective enzymes like HO-1 and NQO-1 . Antioxidant ActivityEriodictyol's antioxidant properties are significant in protecting cells from oxidative damage. It induces the nuclear translocation of Nrf2, a transcription factor involved in cellular defense mechanisms, thereby enhancing the expression of antioxidant enzymes . Potential ApplicationsGiven its diverse biological activities, eriodictyol holds promise for various therapeutic applications:
Research Findings and Future Directions
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CAS No. | 552-58-9 | ||||||||||||
Product Name | Eriodictyol | ||||||||||||
Molecular Formula | C15H12O6 | ||||||||||||
Molecular Weight | 288.25 g/mol | ||||||||||||
IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | ||||||||||||
Standard InChI | InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 | ||||||||||||
Standard InChIKey | SBHXYTNGIZCORC-ZDUSSCGKSA-N | ||||||||||||
Isomeric SMILES | C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | ||||||||||||
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | ||||||||||||
Melting Point | 269 - 270 °C | ||||||||||||
Physical Description | Solid | ||||||||||||
Solubility | 0.07 mg/mL at 20 °C | ||||||||||||
Synonyms | eriodictyol | ||||||||||||
Reference | Chen et al. Molecular insights into the enzyme promiscuity of an aromatic prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2263, published online 19 December 2016 | ||||||||||||
PubChem Compound | 440735 | ||||||||||||
Last Modified | Aug 15 2023 |
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